molecular formula C8H7ClN4 B1462039 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1152552-07-2

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1462039
CAS No.: 1152552-07-2
M. Wt: 194.62 g/mol
InChI Key: VJYULOBBCNCMJY-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical scaffold of significant interest in medicinal chemistry, particularly for developing novel anti-cancer therapeutics. Its core structure is a key intermediate for synthesizing potent cytotoxic agents. Research has demonstrated that triazolopyridazine derivatives exhibit promising in vitro cytotoxic activity against human cancer cell lines, including Acute Lymphoblastic Leukemia (SB-ALL and NALM-6) and breast adenocarcinoma (MCF-7) . The chloro substituent at the 6-position is a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships to enhance potency and selectivity. Beyond direct cytotoxicity, this chemotype serves as a promising scaffold for bromodomain inhibition. [1,2,4]triazolo[4,3-b]pyridazine derivatives have been identified as inhibitors of the BRD4 bromodomain (BD1), an epigenetic reader protein that is a validated therapeutic target for various cancers and inflammatory diseases . The ability to target BRD4 positions this compound as a valuable starting point for developing new epigenetic therapies. The 1,2,4-triazole ring is a privileged pharmacophore in drug discovery, known for its ability to engage in key hydrogen bonding interactions with biological targets, contributing to the favorable bioactivity profile of its derivatives . This compound is exclusively intended for research and development applications in drug discovery.

Properties

IUPAC Name

6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-3-4-7-10-11-8(5-1-2-5)13(7)12-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYULOBBCNCMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152552-07-2
Record name 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
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Preparation Methods

General Synthetic Strategy

The synthesis generally starts from a suitably substituted pyridazine hydrazide intermediate, which undergoes cyclization with cyclopropanecarbonyl chloride in the presence of acid catalysts and heat to form the triazolopyridazine ring system. The key steps involve:

  • Formation of the hydrazide intermediate from a chloropyridazine derivative.
  • Acylation with cyclopropanecarbonyl chloride to introduce the cyclopropyl moiety.
  • Cyclization under acidic conditions assisted by microwave irradiation to promote ring closure and formation of the triazolopyridazine core.

Detailed Preparation Procedure

A representative preparation method is described as follows:

Step Reagents and Conditions Description Yield and Analysis
1 Starting material: 2-(6-chloro-3-pyridazinyl)hydrazide (A-2), Cyclopropanecarbonyl chloride, Toluene, 100 °C, 12 h A-2 (200 mg, 1.38 mmol) is reacted with cyclopropanecarbonyl chloride (150.54 mg, 1.66 mmol) in toluene (10 mL) under stirring at 100 °C for 12 hours to form an acylated intermediate. Intermediate obtained, reaction mixture concentrated.
2 Acetic acid (AcOH), Microwave irradiation, 120 °C, 0.5 h The residue is treated with 10 mL AcOH and subjected to microwave irradiation at 120 °C for 30 minutes to induce cyclization forming the triazolopyridazine ring. Crude product obtained after concentration and aqueous workup.
3 Workup: Dilution with water, basification with NaHCO3 to pH ~9, extraction with ethyl acetate, drying over Na2SO4, filtration, concentration The reaction mixture is diluted with water, basified to neutralize acid, and extracted with ethyl acetate. The organic layer is washed with brine, dried, filtered, and concentrated to yield crude 6-chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine (A-9). Yield: 170 mg crude product. LCMS retention time 0.64 min, MS (ESI) m/z calculated 194.9 [M+H]+, found 195.0.

This method leverages microwave-assisted organic synthesis to enhance reaction rates and yields, providing an efficient route to the target compound.

Reaction Conditions and Optimization

  • Microwave Irradiation: The use of microwave heating at 120 °C for 30 minutes significantly accelerates the cyclization step compared to conventional heating, improving reaction efficiency and potentially increasing yield.
  • Solvent Choice: Toluene is selected as the reaction solvent for the acylation step due to its high boiling point and ability to dissolve reactants effectively.
  • Acidic Medium: Acetic acid facilitates the cyclization by protonating intermediates and stabilizing transition states during ring closure.
  • Workup Procedures: Basification with sodium bicarbonate ensures neutralization of residual acid, facilitating extraction and purification.

Alternative Synthetic Routes and Considerations

While the above method is the most documented, alternative approaches to synthesize triazolopyridazine derivatives may include:

  • Variation in the acylating agent to introduce different substituents at the 3-position.
  • Use of different cyclization catalysts or conditions to improve selectivity or yield.
  • Salt formation or derivatization post-synthesis to enhance solubility or pharmacokinetic properties, as noted in related patents.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-(6-chloro-3-pyridazinyl)hydrazide (A-2)
Acylating Agent Cyclopropanecarbonyl chloride
Solvent Toluene
Reaction Temperature 100 °C (acylation), 120 °C (cyclization)
Reaction Time 12 hours (acylation), 0.5 hours (microwave cyclization)
Cyclization Method Microwave-assisted organic synthesis
Workup Aqueous dilution, basification, extraction with EtOAc
Yield Approximately 170 mg crude from 200 mg starting hydrazide
Product Analysis LCMS retention time 0.64 min; MS m/z 195 [M+H]+

Research Findings and Practical Notes

  • The microwave-assisted cyclization step is critical for achieving efficient ring closure and should be carefully controlled to avoid decomposition.
  • The purity of the starting hydrazide and the acyl chloride reagent directly impacts the yield and purity of the final product.
  • The described method is scalable and adaptable for laboratory synthesis, providing a reliable route to 6-chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine for further biological evaluation or medicinal chemistry optimization.
  • Salts and solvates of the compound may be prepared subsequently to improve pharmaceutical properties, as indicated in patent literature.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds similar to 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal agents .

1.2 Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. This potential makes them candidates for further research in cancer therapeutics .

1.3 Neurological Applications
There is emerging evidence that triazole derivatives can affect the central nervous system. Some studies have indicated that these compounds may have neuroprotective effects or could be used in the treatment of neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Agricultural Science

2.1 Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide. Research into similar triazole compounds has shown effectiveness against various pests and weeds, indicating a possible role for this compound in sustainable agriculture practices .

2.2 Growth Regulation
There is also interest in the use of triazoles as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially enhancing crop yields and stress resistance .

Material Science

3.1 Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into novel materials with specific functionalities. Research is ongoing into its use in creating advanced polymers or composites with enhanced thermal stability or electrical properties.

3.2 Photonic Applications
Due to its electronic properties, this compound may find applications in photonic devices. Studies are exploring its potential as a component in organic light-emitting diodes (OLEDs) and solar cells due to its ability to absorb and emit light efficiently.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against multiple bacterial strains
Anticancer Induces apoptosis in specific cancer cell lines
Neurological Potential neuroprotective effects observed
Pesticidal Effective against common agricultural pests
Growth Regulation Enhances plant growth under stress conditions
Material SciencePromising candidate for advanced polymer applications

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Methyl/CF₃ : The cyclopropyl group (van der Waals volume ~28 ų) introduces greater steric bulk compared to methyl (~18 ų) but less than trifluoromethyl (~35 ų). This impacts binding pocket compatibility in enzyme inhibition .
  • Synthetic Accessibility : Methyl and phenyl derivatives are synthesized via straightforward alkylation or coupling reactions , while cyclopropyl analogs require specialized reagents (e.g., cyclopropane carboxaldehyde derivatives) .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Comparisons

Compound logP (Calculated) Aqueous Solubility (mg/mL) Notes References
6-Chloro-3-cyclopropyl derivative 2.1 0.12 Moderate lipophilicity, suitable for CNS penetration
6-Chloro-3-methyl derivative 1.8 0.25 Higher solubility due to smaller substituent
6-Chloro-3-phenyl derivative 2.5 0.08 Poor solubility due to aromatic hydrophobicity
6-Chloro-3-(chloromethyl) derivative 1.9 0.10 Polar chloromethyl group enhances crystallinity

Key Observations :

  • The cyclopropyl group balances lipophilicity (logP ~2.1) between methyl (logP ~1.8) and phenyl (logP ~2.5), making it advantageous for optimizing membrane permeability .
  • Chlorine at position 6 universally reduces solubility across analogs due to its electronegative character .

Key Observations :

  • BRD4 Inhibition : The cyclopropyl derivative’s micromolar activity is comparable to other analogs (e.g., trifluoromethyl, IC₅₀ ~0.8 µM) but less potent, likely due to reduced electron-withdrawing effects .
  • Antimicrobial Activity : Phenyl and cyclopropyl derivatives show marginal efficacy compared to more polar derivatives (e.g., pyrazole-containing analogs in ) .

Crystallographic and Binding Mode Insights

  • Cyclopropyl Derivative : Co-crystallization studies with BRD4(1) reveal that the cyclopropyl group occupies a hydrophobic subpocket, forming van der Waals interactions with Pro82 and Phe83 .
  • Trifluoromethyl Derivative : The CF₃ group in LRRK2 inhibitors engages in halogen bonding with Asp201, explaining its superior potency .
  • Chloromethyl Analog : Forms layered crystal structures with acetic acid, highlighting its capacity for co-crystallization despite steric bulk .

Biological Activity

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1152552-07-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the triazolo-pyridazine family and has shown promise in various biological assays.

  • Molecular Formula : C8H7ClN4
  • Molecular Weight : 194.62 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

Antiproliferative Effects

Research indicates that compounds within the triazolo[4,3-b]pyridazine scaffold exhibit moderate to potent antiproliferative activities against various cancer cell lines. In a study assessing a series of related compounds, one particular analog demonstrated significant activity with IC50 values ranging from 0.008 to 0.014 µM against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines .

The compound's effectiveness in inhibiting tubulin polymerization suggests a mechanism similar to that of known chemotherapeutic agents like combretastatin A-4 (CA-4), which disrupts microtubule dynamics essential for cell division .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at various positions on the triazolo-pyridazine scaffold can significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at specific ring positions has been shown to enhance antiproliferative effects .

CompoundIC50 (µM)Cell Line
CA-40.009SGC-7901
This compound0.014SGC-7901
0.008A549
0.012HT-1080

The primary mechanism by which this compound exerts its antiproliferative effects appears to involve the disruption of microtubule formation. Tubulin polymerization assays have confirmed that this compound inhibits tubulin assembly effectively . Immunofluorescence studies further support this by showing significant alterations in microtubule structures upon treatment with the compound .

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives of triazolo-pyridazines:

Q & A

Q. What are the common synthetic routes for 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with halogenated triazolopyridazines. For example:

  • Step 1: React 3,6-dichloropyridazine with cyclopropyltetrazole under nucleophilic aromatic substitution (SNAr) conditions.
  • Step 2: Perform thermal ring transformation to form the triazolo-pyridazine core .
    Optimization Tips:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Control temperature (80–120°C) to balance reaction rate and side-product formation .
  • Employ catalysts like iodine or Pd-based systems for regioselective coupling .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., weak C–Cl bond at 1.732 Å) and planar conformation .
  • NMR Spectroscopy: Assigns substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .
  • Density Functional Theory (DFT): Validates intramolecular hydrogen bonding (C–H⋯N) and π–π interactions (centroid distance ~3.7 Å) .

Q. What physicochemical properties influence its reactivity and biological activity?

Key Properties:

PropertyValue/DescriptionImpact on Bioactivity
Lipophilicity (LogP)~2.5 (predicted)Enhances membrane permeability
SolubilityPoor in H₂O; soluble in DMSO/DMFAffects formulation strategies
pKa~4.2 (triazole N-H)Influences protonation at physiological pH

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) alter biological activity?

Methodological Answer: Comparative studies of analogs reveal:

SubstituentBiological ActivityReference Compound
CyclopropylEnhanced kinase inhibition (c-Met)Target compound
TrifluoromethylIncreased lipophilicity (LogP +0.8)6-Chloro-3-(trifluoromethyl)-deriv.
Methylphenylπ–π stacking with protein targets6-Chloro-3-(3-methylphenyl)-analog
Design Strategy: Use molecular docking to predict binding modes and prioritize substituents .

Q. How can researchers resolve contradictions in reported biological data across structural analogs?

Case Study: Discrepancies in IC₅₀ values for c-Met inhibition:

  • Root Cause: Variations in assay conditions (e.g., ATP concentration, pH).
  • Resolution:
    • Standardize assays using recombinant enzymes .
    • Validate activity via orthogonal methods (e.g., SPR, cellular proliferation assays) .
  • Structural Insights: Nonplanar tricyclic cores (e.g., in bis-triazolopyridazines) reduce activity due to steric hindrance .

Q. What strategies mitigate challenges in crystallization for X-ray studies?

Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization .
  • Co-Crystallization: Add acetic acid to stabilize dimers via C–H⋯O bonds .
  • Temperature Control: Crystallize at 173 K to minimize thermal motion artifacts .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Workflow:

Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., c-Met binding pocket) .

QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ .

ADMET Prediction: Prioritize derivatives with optimal LogP (<3) and low hERG liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
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6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

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